N-Chloro-N-methylglycine
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Overview
Description
N-Chloro-N-methylglycine is a chlorinated derivative of N-methylglycine, also known as sarcosine. This compound is of significant interest due to its role in various chemical and biological processes. It is commonly formed as a byproduct in water treatment processes where hypochlorous acid reacts with amino acids. The compound is also relevant in biological systems, particularly during inflammatory responses where it can act as a secondary disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-methylglycine can be synthesized through the chlorination of N-methylglycine using hypochlorous acid. The reaction typically occurs under mild conditions, with the hypochlorous acid being added to an aqueous solution of N-methylglycine. The reaction proceeds rapidly, forming this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled addition of hypochlorous acid to N-methylglycine in large-scale reactors. The reaction conditions, such as pH and temperature, are carefully monitored to optimize yield and minimize the formation of unwanted byproducts. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-methylglycine undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various chlorinated byproducts.
Reduction: Under reducing conditions, it can be converted back to N-methylglycine.
Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like ammonia or amines can react with this compound under mild conditions.
Major Products Formed
Oxidation: Chlorinated aldehydes and acids.
Reduction: N-methylglycine.
Substitution: Various N-substituted glycine derivatives.
Scientific Research Applications
N-Chloro-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.
Biology: The compound is studied for its role in oxidative stress and cellular responses during inflammation.
Medicine: Research is ongoing into its potential use as a disinfectant and its effects on human health.
Industry: It is used in water treatment processes to control microbial contamination and as a secondary disinfectant
Mechanism of Action
N-Chloro-N-methylglycine exerts its effects primarily through its oxidative properties. It can penetrate cells and induce oxidative stress, leading to cellular damage or apoptosis. The compound targets various molecular pathways, including those involved in the oxidative stress response and inflammation. Its ability to generate reactive oxygen species is a key factor in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-Chloro-N-methylalanine: Similar in structure but with an additional methyl group on the alpha carbon.
N-Chloro-N-methylvaline: Contains a larger alkyl side chain compared to N-Chloro-N-methylglycine.
N-Chloro-N-methylleucine: Features an even larger alkyl side chain, affecting its reactivity and stability.
Uniqueness
This compound is unique due to its relatively simple structure and the presence of a single chlorine atom, which makes it a versatile intermediate in various chemical reactions. Its role in both industrial and biological systems highlights its importance and distinguishes it from other similar compounds .
Properties
CAS No. |
52316-59-3 |
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Molecular Formula |
C3H6ClNO2 |
Molecular Weight |
123.54 g/mol |
IUPAC Name |
2-[chloro(methyl)amino]acetic acid |
InChI |
InChI=1S/C3H6ClNO2/c1-5(4)2-3(6)7/h2H2,1H3,(H,6,7) |
InChI Key |
XALVEISOOLUDJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)Cl |
Origin of Product |
United States |
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